![molecular formula C17H19N3O2 B2677589 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea CAS No. 2097915-77-8](/img/structure/B2677589.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea, also known as CYM51010, is a small molecule compound with potential therapeutic properties. It belongs to the class of urea derivatives and has been studied extensively for its pharmacological effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea involves the reaction of 6-cyclopropylpyridin-3-ylmethanol with 2-methoxyphenyl isocyanate to form the intermediate, which is then treated with urea to yield the final product.
Starting Materials
6-cyclopropylpyridin-3-ylmethanol, 2-methoxyphenyl isocyanate, urea
Reaction
Step 1: 6-cyclopropylpyridin-3-ylmethanol is reacted with 2-methoxyphenyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then treated with urea in the presence of a suitable solvent and a catalyst to yield the final product, 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea., Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Mechanism Of Action
The mechanism of action of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea is not fully understood, but it is believed to act as an antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is involved in the regulation of immune responses and inflammation. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been shown to inhibit the activation of the P2X7 receptor, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical And Physiological Effects
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has also been shown to reduce the activation of glial cells, which may contribute to its analgesic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea in lab experiments is that it has been extensively studied and its pharmacological effects are well-documented. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea. One area of research could be to further investigate the mechanism of action and how it contributes to its anti-inflammatory and analgesic effects. Another area of research could be to study the potential use of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea in the treatment of other inflammatory conditions or pain disorders. Additionally, research could be conducted to optimize the synthesis method of 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea to improve its yield and purity.
Scientific Research Applications
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease. 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea has also been studied for its potential use in the treatment of neuropathic pain and has been shown to have analgesic effects in animal models.
properties
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-5-3-2-4-15(16)20-17(21)19-11-12-6-9-14(18-10-12)13-7-8-13/h2-6,9-10,13H,7-8,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBURTWRKUTRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(2-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

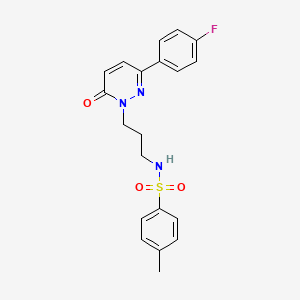
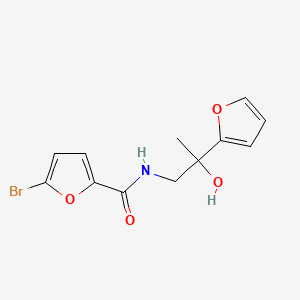
![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)
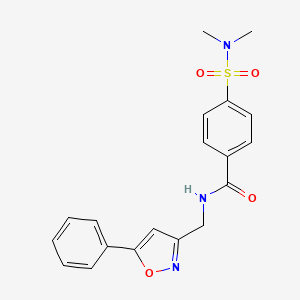
![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2677515.png)
![3-Propan-2-yl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2677517.png)
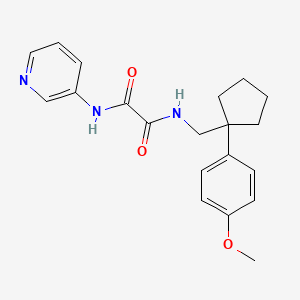
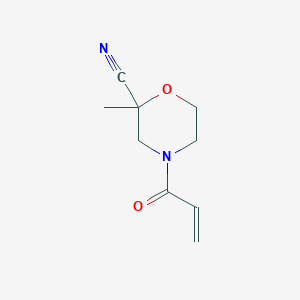
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
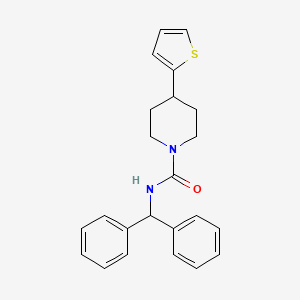
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2677523.png)
![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2677527.png)
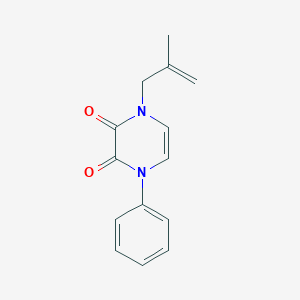
![3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2677529.png)